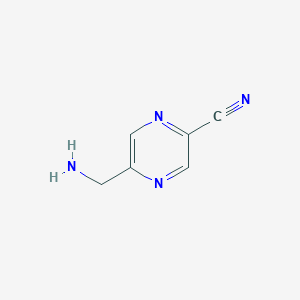

5(Aminomethyl)pyrazine-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6N4 |

|---|---|

Molecular Weight |

134.14 g/mol |

IUPAC Name |

5-(aminomethyl)pyrazine-2-carbonitrile |

InChI |

InChI=1S/C6H6N4/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1,7H2 |

InChI Key |

PXAHMXDFHCLTRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=N1)C#N)CN |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 5 Aminomethyl Pyrazine 2 Carbonitrile

Reactivity Profiles of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a potent nucleophile and a site for various derivatization reactions. Its reactivity is central to the construction of more complex molecular architectures.

The aminomethyl group readily undergoes reactions typical of primary amines, including acylation, alkylation, and sulfonylation, to form stable amide, secondary/tertiary amine, and sulfonamide linkages, respectively.

Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, the aminomethyl group is converted into an N-acyl derivative. This reaction is fundamental in peptide synthesis and for modifying the electronic properties of the molecule.

Alkylation: The nucleophilic nitrogen can attack alkyl halides, leading to mono- or di-alkylated products. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents. For instance, the alkylation of related pyrazine (B50134) systems has been achieved using sodium amide in liquid ammonia (B1221849) to deprotonate a methyl group, followed by condensation with alkyl halides. elsevierpure.com

Sulfonylation: Reaction with sulfonyl chlorides, such as 4-nitrobenzenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamide. nih.gov This transformation is crucial in medicinal chemistry for the synthesis of compounds with specific biological activities.

| Reaction Type | Reagent Class | Functional Group Formed | Significance |

| Acylation | Acyl Halides, Anhydrides | Amide | Modifies electronic properties, key in synthesis. |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Builds molecular complexity. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Creates structures with potential biological activity. nih.gov |

The aminomethyl group is an active participant in condensation reactions, which are vital for forming larger heterocyclic systems.

Condensation Reactions: The amine can condense with carbonyl compounds (aldehydes and ketones) to form Schiff bases or imines. These intermediates can then undergo further reactions, such as cyclization, to produce complex heterocyclic structures. The formation of pyrazine derivatives can occur through the condensation of two α-aminocarbonyl compounds. researchgate.net

Cycloaddition Reactions: The aminomethyl group can be a key component in cycloaddition pathways. For example, related N-amino-heterocycles participate in oxidative [3+2] cycloaddition reactions with α,β-unsaturated carbonyl compounds or alkenes to yield fused heterocyclic systems like pyrazolo[1,5-a]pyridines. organic-chemistry.orgrsc.org Such reactions proceed through cycloaddition, oxidation, and aromatization steps under mild, often metal-free, conditions. organic-chemistry.org

5-(Aminomethyl)pyrazine-2-carbonitrile possesses multiple potential donor sites, making it an effective ligand for coordinating with metal ions. The nitrogen atoms of the pyrazine ring and the aminomethyl group can all participate in complex formation.

Pyridine and pyrazine amides are well-documented as versatile building blocks in coordination polymers and have been used to form complexes with a variety of metal ions, including Mn(II), Fe(III), Co(II), Ni(II), and Cu(II). nih.govresearchgate.netmdpi.com The ligand can act as a bidentate or polydentate chelate, coordinating to a metal center through the pyrazine ring nitrogen and the exocyclic aminomethyl nitrogen. This chelation can lead to the formation of stable, five- or six-membered rings with the metal ion. The coordination geometry and the nuclearity of the resulting complex are influenced by the metal ion, the solvent, and the reaction conditions. researchgate.net For example, in related complexes, the ligand can behave as a bidentate ligand involving the azomethine nitrogen atom and a nitrogen atom from the pyrazine ring. nih.gov

| Potential Donor Site | Coordination Mode | Resulting Structure | Relevant Metal Ions |

| Pyrazine Ring Nitrogen (N1 or N4) | Monodentate | Simple Coordination Complex | Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Ru(III) nih.govscispace.com |

| Aminomethyl Nitrogen | Monodentate | Simple Coordination Complex | Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Ru(III) nih.govscispace.com |

| Pyrazine N and Aminomethyl N | Bidentate Chelate | Stable Metallocycle | Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Ru(III) nih.govscispace.com |

Reactivity of the Carbonitrile Group

The carbonitrile (cyano) group is an electrophilic center that is susceptible to attack by various nucleophiles. It also serves as a precursor for other important nitrogen-containing functional groups.

The triple bond of the nitrile group can undergo addition reactions with nucleophiles like water, alcohols, and amines, typically under catalytic conditions.

Hydrolysis: The hydration of nitriles is a common method for preparing primary amides. For pyrazinecarbonitriles, this transformation can be achieved using heterogeneous catalysis, such as flowing through a packed bed of manganese dioxide (MnO₂). orgsyn.orgresearchgate.net This method avoids the harsh acidic or basic conditions that can lead to over-hydrolysis to the carboxylic acid. orgsyn.org The reaction proceeds by flowing a solution of the nitrile through a heated MnO₂ column to yield the corresponding pyrazinamide (B1679903). orgsyn.org

Alcoholysis: In the presence of an alcohol and a catalyst (often a metal salt), the nitrile can be converted to an imidate ester. For example, the methanolysis of 2-cyanopyrazine in the presence of metal salts like Mn(II) or Zn(II) leads to the formation of methyl pyrazine-2-carboximidate.

Aminolysis: Similar to hydrolysis and alcoholysis, amines can add across the carbon-nitrogen triple bond to form amidines. This reaction expands the synthetic utility of the nitrile group for creating diverse structures.

| Reaction | Nucleophile | Product | Conditions/Catalyst |

| Hydrolysis | Water (H₂O) | Primary Amide (Carboxamide) | MnO₂ catalyst, heat orgsyn.orgresearchgate.net |

| Alcoholysis | Alcohol (R-OH) | Imidate Ester | Metal salts (e.g., ZnCl₂) |

| Aminolysis | Amine (R-NH₂) | Amidine | Acid or base catalysis |

A significant transformation of the carbonitrile group is its reaction with hydroxylamine (B1172632) to form an amidoxime (B1450833) (also known as a hydroxyamidine). This reaction is a key step in the synthesis of various heterocyclic compounds, particularly 1,2,4-oxadiazoles.

The conversion is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, to liberate free hydroxylamine. ekb.egresearchgate.net The nucleophilic hydroxylamine then attacks the electrophilic carbon of the nitrile, followed by proton transfer, to yield the amidoxime derivative. The resulting amidoxime is a valuable intermediate that can be cyclized with reagents like acetic anhydride (B1165640) or benzoyl chloride to form substituted 1,2,4-oxadiazoles. ekb.egresearchgate.net The formation of pyrazine-2-amidoxime from pyrazine-2-carbonitrile is a known transformation, and these derivatives are also used as ligands in coordination chemistry. scispace.com

Reduction and Further Functionalization of the Nitrile Group

The nitrile group in 5-(Aminomethyl)pyrazine-2-carbonitrile is a versatile functional handle that can be readily transformed into a primary amine, yielding (5-(aminomethyl)pyrazin-2-yl)methanamine. This reduction adds a second primary amine to the molecule, opening pathways for further derivatization.

The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis. youtube.com This reduction can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemguide.co.ukyoutube.comyoutube.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk Commonly used catalysts include palladium, platinum, and nickel. youtube.comchemguide.co.uk The reaction typically requires elevated temperature and pressure, with the specific conditions varying depending on the chosen catalyst. chemguide.co.uk For instance, ethanenitrile can be reduced to ethylamine (B1201723) using H₂ with a palladium catalyst. chemguide.co.uk The hydrogenation of nitriles is generally more challenging than that of alkenes or alkynes, often necessitating more reactive catalysts like Raney nickel. youtube.com The process is heterogeneous, occurring on the surface of the solid metal catalyst. youtube.com

Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines. youtube.comyoutube.com The reaction is typically carried out in an ether solvent, such as diethyl ether, followed by an aqueous or acidic workup to quench the reaction and liberate the amine. chemguide.co.ukyoutube.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile. youtube.com This process occurs in two successive hydride addition steps. In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own. chemguide.co.uk

The resulting diamine, (5-(aminomethyl)pyrazin-2-yl)methanamine, possesses two nucleophilic primary amine groups. These groups can be further functionalized through various reactions, such as acylation, alkylation, or condensation with carbonyl compounds to form imines, enabling the synthesis of a diverse range of more complex molecules and structures. The functionalization of amino groups on heterocyclic scaffolds is a common strategy in the development of new materials and therapeutic agents. mdpi.com

Table 1: Common Reagents for Nitrile Reduction

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| H₂/Raney Ni | High pressure, elevated temperature | Primary Amine | Effective for a wide range of nitriles. youtube.com |

| H₂/Pd or Pt | High pressure, elevated temperature | Primary Amine | Common catalysts for hydrogenation. chemguide.co.uk |

| LiAlH₄ | 1. Diethyl ether; 2. H₂O or H₃O⁺ workup | Primary Amine | Powerful, non-catalytic reducing agent. youtube.comyoutube.com |

| DIBAL-H | 1. Toluene (B28343), low temp; 2. H₃O⁺ workup | Aldehyde | Stops at the aldehyde stage after hydrolysis. youtube.com |

Pyrazine Ring Reactivity and Substitution Patterns

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural feature renders the ring electron-deficient, which profoundly influences its reactivity compared to benzene. thieme-connect.deyoutube.com

Electrophilic Aromatic Substitution on the Pyrazine Core

The pyrazine ring is highly resistant to electrophilic aromatic substitution (EAS). thieme-connect.describd.com The two electron-withdrawing nitrogen atoms decrease the electron density of the ring, deactivating it towards attack by electrophiles. youtube.com Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the basic nitrogen atoms are protonated, leading to the formation of a cationic pyrazinium species. youtube.comingentaconnect.com This positive charge further deactivates the ring, making electrophilic attack exceedingly difficult. ingentaconnect.com

Theoretical studies based on Density Functional Theory (DFT) explain this low reactivity by showing that the Highest Occupied Molecular Orbitals (HOMOs) of pyrazine and other azines are not π orbitals, but rather σ,n orbitals localized on the nitrogen atoms. ingentaconnect.comresearchgate.net This means the most accessible electrons for an electrophile are the lone pairs on the nitrogen atoms, not the aromatic π-system. youtube.comingentaconnect.com

For electrophilic substitution to occur on the carbon atoms of a pyrazine ring, the presence of strong electron-donating (activating) groups is generally required. thieme-connect.deyoutube.com In the case of 5-(aminomethyl)pyrazine-2-carbonitrile, the aminomethyl group is a weak activating group, while the nitrile group is a strong deactivating group. The combined deactivating effects of the two ring nitrogens and the nitrile substituent make electrophilic aromatic substitution on this molecule highly unfavorable.

Nucleophilic Aromatic Substitution with Activated Pyrazine-2-carbonitriles

In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). thieme-connect.de This reactivity is significantly enhanced by the presence of electron-withdrawing groups (EWGs) on the ring. masterorganicchemistry.com For a SNAr reaction to proceed, a good leaving group, typically a halide, must be present on the ring. chemistrysteps.com

In a molecule like 5-(aminomethyl)-6-chloropyrazine-2-carbonitrile, the nitrile group at C2 and the pyrazine nitrogens strongly activate the ring for nucleophilic attack. The SNAr mechanism proceeds via a two-step addition-elimination pathway. chemistrysteps.com

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom at C6). This step is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com The attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized onto the electronegative nitrogen atoms of the pyrazine ring and, crucially, onto the powerfully electron-withdrawing nitrile group. The positioning of the EWG ortho or para to the leaving group is essential for effective stabilization of this intermediate. masterorganicchemistry.comchemistrysteps.com In this hypothetical case, the nitrile group is ortho to the site of attack, providing significant stabilization.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion). chemistrysteps.com

The reactivity of halopyrazines in SNAr reactions is generally greater than that of corresponding halopyridines. thieme-connect.de Studies on related chloroazines have shown that these reactions follow second-order kinetics and are consistent with the SNAr mechanism. nih.gov The rate of reaction is influenced by the strength of the nucleophile and the nature of the substituents on the ring. nih.govnih.gov For instance, pyrazine derivatives with electron-withdrawing nitrile groups are highly reactive towards nucleophiles like cysteines in biological contexts. dovepress.comnih.gov

Table 2: Factors Influencing SNAr Reactivity on Pyrazine Rings

| Factor | Influence on Rate | Rationale |

|---|---|---|

| **Electron-Withdrawing Groups (e.g., -CN, -NO₂) ** | Increase | Stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com |

| **Electron-Donating Groups (e.g., -CH₃, -NH₂) ** | Decrease | Destabilize the anionic intermediate. thieme-connect.de |

| Leaving Group Position | Ortho/Para > Meta | EWGs at ortho/para positions allow for direct resonance stabilization of the negative charge. masterorganicchemistry.comchemistrysteps.com |

| Leaving Group Identity (Halogens) | F > Cl > Br > I | The rate-determining step is the nucleophilic attack, not C-X bond cleavage. The highly electronegative fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to attack. masterorganicchemistry.comyoutube.com |

| Nucleophile Strength | Stronger nucleophiles react faster | The reaction rate is dependent on the concentration and reactivity of the nucleophile. nih.gov |

Oxidative Transformations of the Pyrazine Ring

The pyrazine ring, being electron-deficient, is generally resistant to oxidative transformations. Its reduced electron density makes it less susceptible to attack by common oxidizing agents compared to electron-rich aromatic systems. However, transformations involving the substituents or the formation of the ring via oxidation are documented.

For example, the thermal degradation of amino acids like serine and threonine can produce pyrazines. nih.gov This process involves the formation of α-aminocarbonyl intermediates which then dimerize and oxidize to form the aromatic pyrazine ring. nih.gov Similarly, the oxidation of dihydropyrazine (B8608421) intermediates is a key step in some pyrazine syntheses. thieme-connect.de Studies on the thermal degradation of methionine-glucose Amadori products have shown that the oxidation of dihydropyrazines to pyrazines can be competitively inhibited by the oxidation of other species present in the reaction mixture. nih.gov

While the ring itself is robust, the aminomethyl substituent of 5-(aminomethyl)pyrazine-2-carbonitrile is susceptible to oxidation. Primary amines can be oxidized by strong oxidants like ferrate(VI) to form various products, including nitriles and aldehydes. nih.gov

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Kinetics of Nitrile Reduction: The rate of catalytic hydrogenation of nitriles depends on factors such as catalyst type, surface area, temperature, and pressure. youtube.comyoutube.com The reaction is typically zero-order with respect to the nitrile at high concentrations and first-order at low concentrations, as the rate becomes limited by the adsorption of the substrate onto the catalyst surface. For hydride reductions with LiAlH₄, the reaction is generally fast, and the rate is dependent on the concentration of both the nitrile and the reducing agent.

The rate-determining step is usually the initial nucleophilic attack to form the high-energy Meisenheimer complex. masterorganicchemistry.com The activation energy for this step is influenced by:

The Electrophilicity of the Ring: More electron-withdrawing groups lower the activation energy by stabilizing the developing negative charge in the transition state leading to the Meisenheimer complex. masterorganicchemistry.com

The Nucleophile: Stronger nucleophiles increase the reaction rate.

The Leaving Group: While C-X bond cleavage is not rate-determining, the electronegativity of the halogen influences the electrophilicity of the carbon atom. The C-F bond, being the most polarized, makes the carbon atom most susceptible to attack, leading to the reactivity trend F > Cl > Br > I. masterorganicchemistry.comyoutube.com

Recent studies have revealed that the SNAr mechanism is not always a simple stepwise process but can exist on a mechanistic continuum, with some reactions proceeding through a concerted or borderline mechanism, which can be subject to general base catalysis. rsc.org

Thermodynamics: The reduction of a nitrile to an amine is a thermodynamically favorable process, driven by the replacement of a C≡N triple bond and two H-H bonds with three C-H bonds, two N-H bonds, and one C-N single bond, resulting in a net release of energy. SNAr reactions are also generally thermodynamically favorable, particularly when a strong nucleophile displaces a stable leaving group (like a halide ion) on a highly activated ring. The restoration of the aromatic system in the final step provides a strong thermodynamic driving force for the reaction.

Advanced Spectroscopic and Structural Characterization of 5 Aminomethyl Pyrazine 2 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the complete atomic framework of 5-(Aminomethyl)pyrazine-2-carbonitrile.

¹H, ¹³C, and Heteronuclear NMR Spectroscopy for Proton and Carbon Environments

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons in the molecule. For 5-(Aminomethyl)pyrazine-2-carbonitrile, distinct signals are expected for the protons on the pyrazine (B50134) ring and the aminomethyl group. The pyrazine ring protons typically appear in the aromatic region (δ 8.0-9.0 ppm), with their exact shifts influenced by the electron-withdrawing nitrile group and the electron-donating aminomethyl group. The methylene (B1212753) protons (-CH₂-) of the aminomethyl group would likely appear further upfield, while the amine (-NH₂) protons would present as a broader signal, the position of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region (δ 130-160 ppm). orgsyn.org The carbon of the nitrile group (C≡N) has a characteristic shift in the δ 115-125 ppm range, while the methylene carbon of the aminomethyl group would be found significantly further upfield. mdpi.com

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Pyrazine-H | ¹H | 8.0 - 9.0 | Two distinct signals expected for the two non-equivalent ring protons. orgsyn.org |

| -CH₂- | ¹H | ~4.0 - 5.0 | Shift is influenced by the adjacent amine and pyrazine ring. |

| -NH₂ | ¹H | Variable (broad) | Position and intensity can vary with solvent, temperature, and concentration. |

| Pyrazine-C | ¹³C | 130 - 160 | Four distinct signals for the four unique ring carbons. orgsyn.orgmdpi.com |

| -C≡N | ¹³C | 115 - 125 | Characteristic chemical shift for a nitrile carbon. rsc.org |

| -CH₂- | ¹³C | ~40 - 50 | Aliphatic carbon shifted downfield by the attached nitrogen. mdpi.com |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While 1D NMR identifies the different proton and carbon environments, 2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For 5-(Aminomethyl)pyrazine-2-carbonitrile, a key correlation would be observed between the two adjacent protons on the pyrazine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduprinceton.edu It would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, and the pyrazine proton signals to their respective ring carbon signals, allowing for unambiguous assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduemerypharma.com This is extremely powerful for piecing together the molecular skeleton. For instance, correlations would be expected from the aminomethyl protons to the pyrazine ring carbons C5 and C6, and from the pyrazine ring protons to other carbons within the ring, definitively placing the substituents on the pyrazine core.

NOESY (Nuclear Overhauser Effect SpectroscopY): Unlike the other techniques that show through-bond connectivity, NOESY identifies nuclei that are close in space, regardless of whether they are bonded. princeton.edu This can reveal spatial relationships and conformational information. A NOESY spectrum could show a correlation between the aminomethyl protons and the proton on C6 of the pyrazine ring, confirming their proximity in the molecule's preferred conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Characteristic Vibrational Frequencies of Nitrile, Aminomethyl, and Pyrazine Ring Systems

Nitrile Group (C≡N): The carbon-nitrogen triple bond gives rise to a very sharp and intense absorption band in the IR spectrum, typically found in the 2220-2260 cm⁻¹ region for aromatic nitriles. spectroscopyonline.comlibretexts.org This peak is a highly reliable indicator of the presence of the nitrile functional group. researchgate.netnih.gov

Aminomethyl Group (-CH₂NH₂): This group has several characteristic vibrations. The N-H stretching of the primary amine typically appears as two distinct bands in the 3300-3500 cm⁻¹ region. youtube.com The N-H bending (scissoring) vibration occurs around 1580-1650 cm⁻¹. spectroscopyonline.com The C-N stretching vibration is found in the 1000-1350 cm⁻¹ range. youtube.com

Pyrazine Ring: The aromatic pyrazine ring exhibits several characteristic vibrations. C-H stretching bands are typically observed above 3000 cm⁻¹. libretexts.org C=C and C=N stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ region. researchgate.net In Raman spectroscopy, pyrazine and its derivatives show a prominent ring breathing mode, which for pyrazine-2-carbonitrile is observed near 1020 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Typically two sharp to medium bands for a primary amine. youtube.com |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Sharp, strong intensity. spectroscopyonline.comlibretexts.org |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 | Medium intensity. spectroscopyonline.com |

| Pyrazine Ring | C=C, C=N Stretches | 1400 - 1600 | Multiple bands of variable intensity. researchgate.net |

| Aminomethyl (C-N) | C-N Stretch | 1000 - 1350 | Medium to strong intensity. youtube.com |

| Pyrazine Ring | Ring Breathing (Raman) | ~1020 | Characteristic strong band in Raman spectra. nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS is a critical technique for confirming the elemental composition of a molecule and investigating its fragmentation behavior under ionization. mdpi.com For 5-(Aminomethyl)pyrazine-2-carbonitrile (C₆H₆N₄), the calculated monoisotopic mass is 134.05925 Da. HRMS can measure this mass with high precision (typically to within 5 ppm), which provides strong evidence for the molecular formula. nih.govuni.lu

Analysis of the fragmentation patterns in the mass spectrum (MS/MS) helps to confirm the structure. Upon ionization, the molecular ion ([M+H]⁺) can break apart in predictable ways. For pyrazine derivatives, common fragmentation pathways include the cleavage of bonds in the side chains. researchgate.net For the title compound, likely fragmentation would involve:

Loss of the aminomethyl radical (•CH₂NH₂) or a related fragment.

Cleavage of the C-C bond between the ring and the aminomethyl group.

Loss of small, stable molecules like hydrogen cyanide (HCN) from the nitrile group or the ring itself.

These fragmentation patterns provide corroborating evidence for the proposed connectivity of the atoms.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography gives the definitive, unambiguous three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov This technique is essential for determining the precise arrangement of atoms, including bond lengths, bond angles, and torsional angles.

For 5-(Aminomethyl)pyrazine-2-carbonitrile, a crystal structure would confirm the planarity of the pyrazine ring and the geometry of the substituents. A crucial aspect revealed by crystallography is the nature of intermolecular interactions in the crystal lattice. researchgate.net Given the presence of the primary amine (a hydrogen bond donor) and the nitrile and pyrazine nitrogens (hydrogen bond acceptors), it is highly probable that the crystal structure would feature an extensive network of intermolecular hydrogen bonds. researchgate.net These interactions are fundamental to understanding the solid-state properties of the compound.

Elucidation of Molecular Geometry, Bond Lengths, and Bond Angles

The precise molecular geometry of 5-(aminomethyl)pyrazine-2-carbonitrile is dictated by the arrangement of its pyrazine ring and its functional groups: the aminomethyl (-CH₂NH₂) group and the nitrile (-C≡N) group. The geometry of the core pyrazine ring is well-understood from studies on the parent molecule, pyrazine (C₄H₄N₂).

Computational studies, such as those employing Density Functional Theory (DFT), and experimental methods have established the planar, aromatic nature of the pyrazine ring. researchgate.net The bond angles and lengths are influenced by the presence of the two nitrogen atoms. For the parent pyrazine molecule, typical bond lengths and angles have been determined, which serve as a foundational reference. nist.gov

Table 1: Experimental Geometric Parameters for Pyrazine (C₄H₄N₂) nist.gov

| Bond/Angle | Description | Value |

|---|---|---|

| r(C-N) | Carbon-Nitrogen Bond Length | 1.338 Å |

| r(C-C) | Carbon-Carbon Bond Length | 1.397 Å |

| r(C-H) | Carbon-Hydrogen Bond Length | 1.083 Å |

| ∠(C-N-C) | C-N-C Bond Angle | 115.65° |

| ∠(N-C-C) | N-C-C Bond Angle | 122.18° |

| ∠(H-C-C) | H-C-C Bond Angle | 119.96° |

In 5-(aminomethyl)pyrazine-2-carbonitrile, the substitution of hydrogen atoms with the aminomethyl and nitrile groups is expected to introduce minor distortions to the ring geometry due to electronic and steric effects. The C-C bond adjacent to the electron-withdrawing nitrile group may be slightly shorter, while the C-C bond near the aminomethyl group might be less affected. The exocyclic bond angles, such as C-C-CN and C-C-CH₂NH₂, will be influenced by the hybridization of the atoms and steric repulsion between adjacent groups. The aminomethyl group will feature a tetrahedral geometry around the carbon atom, with C-N and C-H bond lengths typical for single bonds.

Analysis of Crystal Packing, Hydrogen Bonding Networks, and Intermolecular Interactions

The solid-state structure of 5-(aminomethyl)pyrazine-2-carbonitrile is expected to be dominated by a network of hydrogen bonds, which are crucial in defining the crystal packing. The molecule possesses multiple hydrogen bond donors (the -NH₂ group) and acceptors (the nitrogen atoms of the pyrazine ring and the nitrile group).

The nitrogen atoms in the pyrazine ring are effective hydrogen bond acceptors. nih.gov This, combined with the primary amine of the aminomethyl substituent, creates a high potential for the formation of robust intermolecular hydrogen bonds. Common hydrogen bonding motifs in related structures include dimers and extended chains. For instance, N-H···N and N-H···O interactions are frequently observed in the crystal structures of similar heterocyclic compounds, leading to well-ordered three-dimensional frameworks.

In addition to strong hydrogen bonds, weaker interactions such as C-H···N and C-H···π interactions are also likely to play a role in stabilizing the crystal lattice. The arrangement of molecules will seek to maximize attractive forces and minimize steric repulsion, leading to a densely packed structure. The interplay of these various intermolecular forces dictates the final crystal form.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.

For this technique to be applicable to 5-(aminomethyl)pyrazine-2-carbonitrile, a chiral derivative would need to be synthesized. This could be achieved, for example, by introducing a chiral center in a substituent or by creating a situation of atropisomerism. Studies on other chiral heterocyclic systems, such as certain hemiporphyrazine derivatives, have demonstrated that the incorporation of chiral moieties can induce distinct CD signals that are sensitive to the molecule's stereochemistry. researchgate.net If a chiral derivative of 5-(aminomethyl)pyrazine-2-carbonitrile were to be synthesized, CD spectroscopy would be an invaluable tool for its stereochemical characterization. However, based on the surveyed literature, no such chiral derivatives and their corresponding chiroptical studies have been reported.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to verify the compound's purity and composition.

For 5-(aminomethyl)pyrazine-2-carbonitrile, with the molecular formula C₆H₆N₄, the theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u). The total molecular weight is approximately 134.14 g/mol .

Table 2: Calculated Elemental Composition of 5-(Aminomethyl)pyrazine-2-carbonitrile (C₆H₆N₄)

| Element | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 12.011 | 6 | 72.066 | 53.72 |

| Hydrogen | 1.008 | 6 | 6.048 | 4.51 |

| Nitrogen | 14.007 | 4 | 56.028 | 41.77 |

| Total | - | - | 134.142 | 100.00 |

An experimental elemental analysis of a pure sample of 5-(aminomethyl)pyrazine-2-carbonitrile would be expected to yield percentage values very close to these calculated figures, typically within a ±0.4% margin of error. davidson.edu

Theoretical and Computational Chemistry Studies of 5 Aminomethyl Pyrazine 2 Carbonitrile

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the properties of molecules like 5-(Aminomethyl)pyrazine-2-carbonitrile at the electronic level. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide detailed information about molecular structure and reactivity. For a molecule like 5-(Aminomethyl)pyrazine-2-carbonitrile, a common approach would involve the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p) to balance computational cost and accuracy.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic structure of 5-(Aminomethyl)pyrazine-2-carbonitrile would be primarily characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity.

For 5-(Aminomethyl)pyrazine-2-carbonitrile, the HOMO is expected to be localized primarily on the electron-rich pyrazine (B50134) ring and the aminomethyl group, while the LUMO would likely be centered around the electron-withdrawing carbonitrile group.

A Natural Bond Orbital (NBO) analysis would be used to determine the charge distribution across the molecule, providing insights into the polarity of bonds and the partial atomic charges on each atom. This information is vital for understanding intermolecular interactions.

Table 1: Hypothetical Calculated Electronic Properties of 5-(Aminomethyl)pyrazine-2-carbonitrile

| Parameter | Value |

|---|---|

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| HOMO-LUMO Gap | (Value in eV) |

| Dipole Moment | (Value in Debye) |

(Note: This table is for illustrative purposes only, as specific calculated values for this compound are not available in the literature.)

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted shifts, when compared to experimental data, can help confirm the molecular structure.

The calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of 5-(Aminomethyl)pyrazine-2-carbonitrile. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the C≡N stretch of the nitrile group, N-H stretches of the amine, and various ring vibrations.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of 5-(Aminomethyl)pyrazine-2-carbonitrile

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -C≡N | Stretching | (Value around 2230-2250) |

| -NH₂ | Symmetric Stretch | (Value around 3300-3500) |

| -NH₂ | Asymmetric Stretch | (Value around 3400-3600) |

| Pyrazine Ring | C=N Stretch | (Value around 1500-1600) |

(Note: This table is for illustrative purposes only, as specific calculated values for this compound are not available in the literature.)

Reactivity Descriptors (Fukui Functions, Electrostatic Potential Maps)

Reactivity descriptors derived from DFT calculations help in predicting the reactive sites of a molecule. Fukui functions indicate the change in electron density at a given point in the molecule when an electron is added or removed, thus identifying sites susceptible to nucleophilic or electrophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For 5-(Aminomethyl)pyrazine-2-carbonitrile, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazine ring and the nitrile group, indicating regions prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the aminomethyl group, highlighting sites for nucleophilic interaction.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the flexible aminomethyl group means that 5-(Aminomethyl)pyrazine-2-carbonitrile can exist in multiple conformations. A conformational analysis would be performed by systematically rotating the rotatable bonds (C-C and C-N of the aminomethyl group) and calculating the energy of each resulting conformer. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. researchgate.netrsc.orgnih.gov The global minimum on the PES corresponds to the most stable conformation of the molecule. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules. researchgate.netrsc.orgnih.gov

Tautomerism and Isomerism Investigations of Pyrazine-Derived Carbonitriles

While less common for this specific structure, tautomerism could be computationally investigated. For instance, the possibility of imine-enamine tautomerism involving the aminomethyl group could be explored by calculating the relative energies of the tautomeric forms. Studies on related nitrogen-containing heterocycles have shown that the relative stability of tautomers can be significantly influenced by the solvent environment. bldpharm.comresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For 5-(Aminomethyl)pyrazine-2-carbonitrile, one could model its synthesis or its participation in subsequent reactions. This would involve identifying the reactants, products, and any intermediates or transition states. By calculating the energies of these species, a reaction energy profile can be constructed, allowing for the determination of activation energies and reaction rates. For example, the mechanism of pyrazine formation often involves the condensation of α-amino ketones, a process that can be modeled computationally to understand the role of various intermediates.

Transition State Characterization and Activation Energy Calculations

The study of reaction mechanisms, including the characterization of transition states and the calculation of activation energies, is a cornerstone of computational chemistry. These investigations are crucial for understanding the reactivity of a molecule and predicting the feasibility and pathways of its chemical transformations.

While specific transition state and activation energy calculations for reactions involving 5-(Aminomethyl)pyrazine-2-carbonitrile are not readily found, theoretical studies on the reactivity of the pyrazine ring system offer valuable information. Density Functional Theory (DFT) is a common method used for these types of calculations. For instance, DFT studies on pyrazine and its derivatives help in understanding their electronic structure and reactivity. researchgate.net The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, coupled with the cyano group at the 2-position, significantly influences the electron density distribution and activates the ring for certain reactions, such as nucleophilic aromatic substitution.

Computational models can predict the activation energies for various potential reactions, such as the hydration of the nitrile group or reactions involving the aminomethyl side chain. For example, the hydration of pyrazine-2-carbonitrile has been studied, indicating the feasibility of such transformations under specific conditions. beilstein-journals.orgbeilstein-journals.org

Table 1: Representative Data from Theoretical Studies on Related Pyrazine Derivatives

| Parameter | Value | Compound Studied | Method | Reference |

| LUMO Energy | -1.98 eV | Pyrazine | DFT/B3LYP/6-31G(d,p) | researchgate.net |

| HOMO Energy | -7.02 eV | Pyrazine | DFT/B3LYP/6-31G(d,p) | researchgate.net |

| Energy Gap | 5.04 eV | Pyrazine | DFT/B3LYP/6-31G(d,p) | researchgate.net |

Note: This table presents data for the parent pyrazine molecule to illustrate the type of information generated in theoretical studies. Specific values for 5-(Aminomethyl)pyrazine-2-carbonitrile would require dedicated calculations.

Solvent Effects and Catalytic Cycle Modeling

The surrounding solvent can significantly influence the rate and outcome of a chemical reaction. Computational models can simulate these solvent effects, providing a more realistic picture of the reaction in a condensed phase. Similarly, modeling a complete catalytic cycle can elucidate the role of a catalyst in a reaction, detailing each step from reactant binding to product release.

While there is a lack of specific studies on solvent effects and catalytic cycle modeling for 5-(Aminomethyl)pyrazine-2-carbonitrile, research on similar systems highlights the importance of these computational investigations. For example, the synthesis of pyrazine derivatives often involves catalytic systems, and understanding the mechanism is key to optimizing reaction conditions.

DFT calculations can be used to investigate the interaction of reactants and intermediates with solvent molecules and catalyst surfaces. For instance, in the synthesis of dimethyl carbonate from methanol (B129727) and CO2, DFT calculations have been used to understand the role of ionic liquids as catalysts, showing how they interact with CO2 to accelerate the reaction. rsc.org Similar approaches could be applied to reactions involving 5-(Aminomethyl)pyrazine-2-carbonitrile.

Furthermore, studies on the hydration of pyrazine-2-carbonitrile have shown that the process can be catalyzed heterogeneously, for example, by hydrous zirconia. beilstein-journals.org Computational modeling of such a catalytic cycle would involve calculating the adsorption energies of the reactants on the catalyst surface, the transition states for the surface reaction, and the desorption energies of the products.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Although specific MD simulation studies on 5-(Aminomethyl)pyrazine-2-carbonitrile are not prominent in the literature, numerous studies on other pyrazine derivatives demonstrate the utility of this technique. For instance, MD simulations have been used to investigate the interaction between pyrazine derivatives and biological macromolecules like bovine serum albumin (BSA). nih.gov These simulations revealed that the binding is often driven by hydrophobic interactions and can induce conformational changes in the protein. nih.gov

In another study, MD simulations were performed to understand the interaction of pyrazine and its methylated derivatives with a model phospholipid membrane. researchgate.net The results suggested that these molecules can dissolve into the membrane bilayer, subsequently altering its properties. researchgate.net This type of investigation would be highly relevant for understanding the potential biological activity of 5-(Aminomethyl)pyrazine-2-carbonitrile.

MD simulations, often in conjunction with docking studies, are also used to explore the binding of pyrazine derivatives to specific protein targets. For example, computational strategies have been employed to understand the structure-activity relationship of imidazole[1,5-α]pyrazine derivatives as inhibitors of the IGF-1 receptor. nih.gov These studies use MD simulations to validate docking poses and to analyze the stability of the ligand-receptor complex, identifying key interactions such as hydrogen bonds. nih.gov

A DFT study on pyrazine-2-carbonitrile (PCN) adsorbed on gold nanoparticles provides some data on interaction energies and charge transfer, which are fundamental aspects often explored in MD simulations of molecule-surface interactions. nih.govacs.org

Table 2: DFT Calculated Properties of Pyrazine-2-Carbonitrile on Gold Nanoparticles

| System | Energy Difference (kcal/mol) | Charge Transfer (electrons) | Reference |

| PCN on cub13 vs ico13 Au cluster | -0.43 | 0.20 (to cluster) | nih.govacs.org |

| PCN on cub55 vs ico55 Au cluster | 22.95 | 0.21 (to cluster) | nih.govacs.org |

| PCN on cub147 vs ico147 Au cluster | 75.48 | 0.23 (to cluster) | nih.govacs.org |

Note: This table shows the energy difference between adsorption on cuboctahedral (cub) and icosahedral (ico) gold clusters of different sizes, and the charge transfer from the pyrazine-2-carbonitrile molecule to the gold cluster.

Applications in Advanced Chemical Research Non Biological Focus

Role as a Privileged Scaffold and Versatile Building Block in Complex Organic Synthesis

The pyrazine (B50134) heterocycle is a fundamental component in many synthetic endeavors. mdpi.com The specific arrangement of functional groups in 5-(aminomethyl)pyrazine-2-carbonitrile provides multiple reactive sites, allowing it to serve as a privileged scaffold for the assembly of more complex molecular frameworks.

The dual functionality of 5-(aminomethyl)pyrazine-2-carbonitrile makes it an ideal precursor for constructing novel heterocyclic and polycyclic systems. The primary amine of the aminomethyl group and the electrophilic carbon of the nitrile group can participate in intramolecular or intermolecular cyclization reactions. This reactivity is analogous to the well-established use of related compounds like β-ketonitriles and malononitrile (B47326) derivatives in the synthesis of 5-aminopyrazoles and other heterocycles. beilstein-journals.org

The synthesis of complex heterocyclic structures often relies on the strategic use of bifunctional building blocks. For instance, the reaction of aminonitrile compounds with various reagents can lead to the formation of fused ring systems. The pyrazine core itself can be synthesized through methods like the dimerization of α-amino aldehydes, showcasing the importance of amino-functionalized precursors in heterocyclic chemistry. mdpi.com The presence of both an amino group and a nitrile group on the pyrazine scaffold of 5-(aminomethyl)pyrazine-2-carbonitrile allows for a range of synthetic transformations, enabling access to previously unexplored chemical space. Research into the synthesis of novel heterocycles remains an active area, with continuous development of new methods and applications. mdpi.com

Table 1: Examples of Heterocyclic Systems Derived from Amine and Nitrile Precursors

| Precursor Type | Resulting Heterocycle | Reaction Type | Reference |

|---|---|---|---|

| β-Ketonitriles & Hydrazines | 5-Aminopyrazoles | Condensation/Cyclization | beilstein-journals.org |

| Malononitrile & Hydrazonoyl Halides | Substituted 5-Aminopyrazoles | Nucleophilic Substitution/Cyclization | beilstein-journals.org |

| α-Amino Aldehydes | 2,5-Disubstituted Pyrazines | Dimerization/Oxidation | mdpi.com |

Functional organic materials, which possess specific electronic, optical, or mechanical properties, are at the forefront of materials science. mdpi.commdpi.com The incorporation of specific molecular units, like 5-(aminomethyl)pyrazine-2-carbonitrile, into larger polymeric structures can imbue the resulting material with desired characteristics. The electron-deficient pyrazine ring can influence the electronic properties of a polymer backbone, potentially leading to applications in organic electronics.

The synthesis of energetic polymers provides an example of how functional groups can be incorporated into a polymer chain. In one study, 5-aminotetrazole (B145819) was used to create energetic polymers by substituting it onto a poly(epichlorohydrin) backbone. nih.gov A similar strategy could be employed with 5-(aminomethyl)pyrazine-2-carbonitrile, where the aminomethyl group could be used to graft the pyrazine unit onto a polymer chain. The nitrile group could also be a site for post-polymerization modification. The development of such materials is crucial for creating advanced polymers with tailored properties.

Coordination Chemistry and Ligand Design for Catalytic Applications

The nitrogen atoms of the pyrazine ring and the aminomethyl substituent make 5-(aminomethyl)pyrazine-2-carbonitrile an excellent candidate for ligand design in coordination chemistry. These sites can bind to metal ions, forming stable complexes that can be utilized in various catalytic applications.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Pyrazine and its derivatives are widely used as ligands in MOF synthesis due to the ability of their nitrogen atoms to coordinate with metal centers, bridging them to form extended networks. acs.orgnih.gov

The compound 5-(aminomethyl)pyrazine-2-carbonitrile can act as a multidentate ligand. The two nitrogen atoms of the pyrazine ring can bridge metal centers, a common feature in pyrazine-based MOFs. acs.org Additionally, the aminomethyl group provides another potential coordination site. This multi-modal coordination capability allows for the construction of MOFs with complex and potentially functional topologies. For example, pyrazine-based ligands have been used to construct iron-based MOFs that show catalytic activity in Fenton-like processes, demonstrating how the choice of ligand can directly influence the properties of the MOF. researchgate.netnih.gov The synthesis of MOFs with pyrazine-based linkers has led to materials with applications in gas storage and separation. rsc.org

Table 2: Examples of Pyrazine-Based Metal-Organic Frameworks (MOFs)

| MOF System | Metal Ion(s) | Pyrazine-based Ligand(s) | Key Feature/Application | Reference |

|---|---|---|---|---|

| Fe-ATA/PzDC | Fe(III) | Pyrazine-dicarboxylic acid (PzDC) | Enhanced Fenton-like catalytic activity | researchgate.netnih.gov |

| M(BDC)(L) | Fe(II), Co(II) | Pyrazine (pyz) | Porous framework with paramagnetic centers | acs.org |

| [Co3(btdc)3(pz)(dmf)2] | Co(II) | Pyrazine (pz) | 3D porous framework with gas adsorption properties | nih.gov |

| Zn2(TCPP)(DPB) | Zn(II) | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H4TCPP) | High porosity for CO2 and hydrocarbon separation | rsc.org |

The design of effective ligands is central to the development of new metal catalysts for both homogeneous and heterogeneous catalysis. youtube.com In homogeneous catalysis, the catalyst is in the same phase as the reactants, often as a soluble metal-ligand complex. youtube.comyoutube.com In heterogeneous catalysis, the catalyst is in a different phase, which facilitates its separation from the products. youtube.com

5-(Aminomethyl)pyrazine-2-carbonitrile possesses features that make it an attractive ligand for both types of catalysis. As a ligand in a soluble organometallic complex, its electron-withdrawing pyrazine ring can act as a π-acceptor, influencing the electronic properties and reactivity of the metal center. uni-freiburg.de For heterogeneous catalysis, the molecule could be anchored to a solid support via its aminomethyl group, creating an immobilized catalyst. Alternatively, as discussed, it can be integrated into a MOF, which then acts as a heterogeneous catalyst where the active sites are the metal nodes or the functionalized linkers themselves. researchgate.net The rational design of such ligands is a key strategy for improving catalytic efficiency, selectivity, and reusability.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the interactions between them are non-covalent. A key process in this field is molecular self-assembly, where molecules spontaneously form ordered structures. Pyrazole and pyrazine-based molecules are known to be excellent building blocks, or "tectons," for creating such structures. rsc.org

The functional groups on 5-(aminomethyl)pyrazine-2-carbonitrile make it highly suitable for directing self-assembly processes. The aminomethyl group is a hydrogen bond donor, while the pyrazine ring nitrogens and the nitrile group nitrogen are hydrogen bond acceptors. This combination of donor and acceptor sites can lead to the formation of robust and predictable supramolecular architectures through hydrogen bonding.

Studies on other pyrazine-based tectons have shown their ability to form well-ordered, polymorphic two-dimensional networks on surfaces. beilstein-journals.orgnih.gov These assemblies are stabilized by weak intermolecular hydrogen bonds, which are strong enough to form stable structures but also allow for error correction during the assembly process. nih.gov The design of such molecules, which act as donor tectons, has been used to construct complex architectures like supramolecular hexagons through coordination-driven self-assembly. rsc.org The predictable self-assembly behavior of pyrazine derivatives highlights the potential of 5-(aminomethyl)pyrazine-2-carbonitrile in the bottom-up fabrication of novel nanoscale materials and devices.

Photophysical Properties and Applications in Optoelectronics or Sensing

The photophysical properties of pyrazine derivatives are of significant interest in the field of advanced chemical research, particularly for their potential in optoelectronic and sensing applications. The pyrazine ring, being an electron-deficient system, can be readily functionalized to create materials with tailored electronic and photophysical characteristics. While direct research on the photophysical properties of 5-(Aminomethyl)pyrazine-2-carbonitrile is not extensively documented in publicly available literature, the behavior of related pyrazine derivatives provides a strong basis for understanding its potential.

Pyrazine-based materials are increasingly being explored for their favorable charge transfer properties, making them suitable for various optoelectronic devices. rsc.org The electron-withdrawing nature of the pyrazine ring, enhanced by the presence of a nitrile group, can be modulated by the introduction of electron-donating or other functional groups. In the case of 5-(Aminomethyl)pyrazine-2-carbonitrile, the aminomethyl group can act as a potential electron-donating group, creating a "push-pull" system within the molecule. Such systems are known to exhibit interesting photophysical phenomena, including intramolecular charge transfer (ICT). researchgate.net

Studies on various pyrazine derivatives have demonstrated their utility as building blocks for π-conjugated materials used in solar cells, light-emitting diodes, and field-effect transistors. rsc.org For instance, 2,5-di(aryleneethynyl)pyrazine derivatives have been synthesized and their optoelectronic properties investigated, revealing that the pyrazine core effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy levels, narrowing the HOMO-LUMO gap. rsc.org This tuning of the electronic energy levels is crucial for designing efficient optoelectronic materials.

In the realm of chemical sensing, pyrazine derivatives have been successfully employed as fluorescent probes. A notable example is a novel pyrazine-derived fluorescent sensor bearing a furan (B31954) unit, which exhibits a "turn-on" fluorescence response with high selectivity and sensitivity for aluminum ions (Al³⁺). rsc.orgrsc.orgresearchgate.net The mechanism behind this sensing ability is often chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the pyrazine-based ligand enhances the fluorescence emission intensity. rsc.orgrsc.orgresearchgate.net Given the presence of the aminomethyl group, which can act as a binding site, 5-(Aminomethyl)pyrazine-2-carbonitrile could potentially be explored for the development of fluorescent sensors for specific metal ions or other analytes. The design of such sensors often involves creating a system where the interaction with the analyte modulates the ICT process, leading to a detectable change in the fluorescence signal. researchgate.net

The table below summarizes the photophysical properties of some related pyrazine derivatives, offering a glimpse into the potential characteristics of 5-(Aminomethyl)pyrazine-2-carbonitrile.

| Compound | Photophysical Property | Observation | Potential Implication for 5-(Aminomethyl)pyrazine-2-carbonitrile |

| Pyrazine-derived hydrazone Schiff-base | "Turn-on" fluorescence | Enhanced emission at 517 nm in the presence of Al³⁺. rsc.orgrsc.org | Potential for development as a fluorescent sensor. |

| 2,5-di(aryleneethynyl)pyrazines | Tunable HOMO-LUMO gap | Lower LUMO energies compared to non-pyrazine analogues. rsc.org | Suitability for use in optoelectronic materials. |

| Push-pull pyrazine fluorophores | Emission solvatochromism | Emission wavelength shifts with solvent polarity, indicating ICT. researchgate.net | Potential for environmentally sensitive fluorescent probes. |

| Pyrazine-fused tetrazapentalenes | Blue fluorescence | Emission maxima observed in the range of 416-426 nm. nih.gov | Potential for use as a blue-emitting material. |

Electrochemical Properties and Applications in Energy Storage or Conversion

Pyrazine derivatives have been investigated for their ability to undergo reversible redox reactions, a key requirement for rechargeable batteries. The two nitrogen atoms in the pyrazine ring can accept electrons, and this redox activity can be tuned by the introduction of various functional groups. mdpi.com The nitrile group in 5-(Aminomethyl)pyrazine-2-carbonitrile is an electron-withdrawing group that would likely influence the reduction potential of the pyrazine ring.

A significant area of application for pyrazine-based materials is in the development of cathodes for next-generation batteries. For example, a pyrazine-based polymer, PHATN, has demonstrated remarkable performance as a universal cathode for sodium-ion batteries (NIBs), rechargeable magnesium batteries (RMBs), and rechargeable aluminum batteries (RABs). squarespace.com This material exhibited fast reaction kinetics, ultra-stable cycling, and high energy density. squarespace.com The redox activity in this polymer is centered on the multi-electron-deficient pyrazine sites. squarespace.com This suggests that polymers incorporating the 5-(Aminomethyl)pyrazine-2-carbonitrile moiety could also be explored for similar energy storage applications.

Furthermore, covalent organic polymers (COPs) containing pyrazine units have been designed for use in lithium-organic and aqueous zinc-ion batteries. researchgate.net In one instance, a pyrazine-containing COP used as a cathode in a lithium-organic battery exhibited a high specific capacity, attributed to the six-electron transfer per active pyrazine site. researchgate.net The stability of the pyrazine framework and its inherent redox activity are key to its performance.

The table below presents some electrochemical data for related pyrazine derivatives, which can be used to infer the potential electrochemical characteristics of 5-(Aminomethyl)pyrazine-2-carbonitrile.

| Pyrazine Derivative | Application | Key Electrochemical Finding | Relevance to 5-(Aminomethyl)pyrazine-2-carbonitrile |

| Pyrazine | Flow Battery Negolyte | Undergoes a two-electron, three-proton reduction. mdpi.com | The core pyrazine ring is redox-active. |

| Quinoxaline (a pyrazine derivative) | Flow Battery Negolyte | More positive redox potential than pyrazine. mdpi.com | Functionalization alters redox properties. |

| PHATN (a pyrazine-based polymer) | Cathode for NIBs, RMBs, RABs | High capacity (165 mAh/g at 5C in NIBs) and ultra-stable cycling. squarespace.com | Potential for polymeric forms to be used in batteries. |

| TAPT-HAT-COP (a pyrazine-based COP) | Cathode for Aqueous Zinc-Ion Batteries | Initial discharge specific capacity of 137 mAh/g at 0.5 A/g. | Potential for use in aqueous battery systems. |

Exploration as Analytical Reagents or Probes

The unique electronic and structural features of pyrazine derivatives make them attractive candidates for development as analytical reagents and probes. The ability of the pyrazine ring to participate in molecular interactions and its inherent spectroscopic properties can be harnessed for the detection and quantification of various analytes. While specific applications of 5-(Aminomethyl)pyrazine-2-carbonitrile as an analytical reagent are not yet widely reported, the principles derived from related compounds suggest a promising potential in this area.

As discussed in the photophysical properties section (6.4), pyrazine derivatives can function as fluorescent chemosensors. rsc.orgrsc.orgresearchgate.net The design of such probes often involves the incorporation of a binding site for a specific analyte, which, upon interaction, triggers a change in the fluorescence properties of the pyrazine core. The aminomethyl group in 5-(Aminomethyl)pyrazine-2-carbonitrile, along with the nitrogen atoms of the pyrazine ring and the nitrile group, could serve as a potential chelating site for metal ions. The development of a fluorescent probe based on this compound would involve studying its interaction with various cations and anions to determine its selectivity and sensitivity.

The "turn-on" fluorescence mechanism observed in a pyrazine-derived sensor for Al³⁺ is a particularly desirable feature for an analytical probe, as it provides a high signal-to-noise ratio. rsc.orgrsc.orgresearchgate.net This phenomenon is often based on the inhibition of photoinduced electron transfer (PET) or the enhancement of chelation-enhanced fluorescence (CHEF) upon analyte binding. researchgate.net It is conceivable that 5-(Aminomethyl)pyrazine-2-carbonitrile could be engineered to operate via a similar mechanism for the detection of other important analytes.

Beyond fluorescent probes, pyrazine derivatives can also be explored as reagents in other analytical techniques. For instance, their electrochemical activity could be exploited for the development of electrochemical sensors. A sensor based on 5-(Aminomethyl)pyrazine-2-carbonitrile could be designed where the binding of an analyte to the aminomethyl group or the pyrazine ring perturbs the redox potential of the molecule, leading to a measurable electrical signal.

The table below outlines potential analytical applications for 5-(Aminomethyl)pyrazine-2-carbonitrile based on the known functions of related pyrazine compounds.

| Potential Application | Principle | Example from Related Compounds | Key Structural Feature of 5-(Aminomethyl)pyrazine-2-carbonitrile |

| Fluorescent Chemosensor | Chelation-Enhanced Fluorescence (CHEF) / Inhibition of Photoinduced Electron Transfer (PET) | A pyrazine-derived hydrazone Schiff-base acts as a "turn-on" sensor for Al³⁺. rsc.orgrsc.orgresearchgate.net | Aminomethyl group, pyrazine nitrogens, and nitrile group as potential binding sites. |

| Electrochemical Sensor | Modulation of Redox Potential upon Analyte Binding | Pyrazine derivatives exhibit tunable redox properties. mdpi.com | The electrochemically active pyrazine core. |

| Colorimetric Sensor | Change in Absorption Spectrum upon Analyte Interaction | Pyrazine-based systems can exhibit changes in their UV-Vis absorption spectra upon complexation. | The conjugated π-system of the pyrazine ring. |

Q & A

Q. How does 5-(Aminomethyl)pyrazine-2-carbonitrile compare to structurally similar compounds in terms of coordination chemistry?

- Answer : Unlike 5-(Hydroxymethyl)furan-2-carbonitrile , the pyrazine ring in this compound enhances metal-binding capacity, forming stable complexes with Ag(I) via N4 and N5 coordination . This property is exploitable in designing metal-organic frameworks (MOFs) for catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.